molecular formula C11H13ClO B1465203 2-(4-Chlorophenyl)cyclopentan-1-ol CAS No. 91427-11-1

2-(4-Chlorophenyl)cyclopentan-1-ol

Cat. No.: B1465203
CAS No.: 91427-11-1
M. Wt: 196.67 g/mol
InChI Key: ARYRPLFQFILOCQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Chlorophenyl)cyclopentan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions . The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified.

Chemical Reactions Analysis

2-(4-Chlorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenyl)cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)cyclopentan-1-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(4-Chlorophenyl)cyclopentan-1-ol, a compound with a chemical formula C11_{11}H13_{13}ClO, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of this compound features a cyclopentane ring substituted with a hydroxyl group and a para-chlorophenyl group. The presence of the hydroxyl group allows for hydrogen bonding, while the chlorophenyl moiety contributes to hydrophobic interactions, which may enhance its biological activity by modulating interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chlorophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their enzymatic activities and receptor interactions.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been reported to be effective against various bacterial strains through tube dilution techniques, showing comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole .

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Further studies are required to elucidate the precise pathways involved .

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity using standard methods. The results indicated that compounds derived from this parent structure exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in bacterial resistance mechanisms, thereby enhancing its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialSignificant against bacteria
Anti-inflammatoryModulates cytokine levels
Enzyme InteractionPotential inhibition of bacterial enzymes

Properties

IUPAC Name

2-(4-chlorophenyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYRPLFQFILOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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